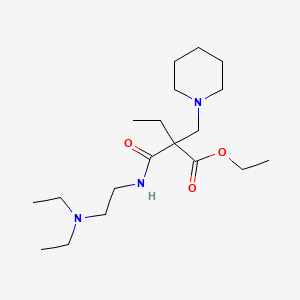

N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester

Description

This compound is a malonamic acid ethyl ester derivative featuring a diethylaminoethyl group, an ethyl substituent, and a piperidinomethyl moiety.

Properties

CAS No. |

94434-30-7 |

|---|---|

Molecular Formula |

C19H37N3O3 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-(piperidin-1-ylmethyl)butanoate |

InChI |

InChI=1S/C19H37N3O3/c1-5-19(18(24)25-8-4,16-22-13-10-9-11-14-22)17(23)20-12-15-21(6-2)7-3/h5-16H2,1-4H3,(H,20,23) |

InChI Key |

WOPRPVGQAVRWKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCCCC1)(C(=O)NCCN(CC)CC)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester is a complex organic compound with the molecular formula and a molecular weight of approximately 355.5 g/mol. This compound features a unique structure that includes a diethylamino group and a piperidinomethyl moiety, which are significant in its biological activity and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 355.5 g/mol

- Purity : Typically around 95%

- Density : 1.016 g/cm³

- Boiling Point : 501.8°C at 760 mmHg

- Flash Point : 257.3°C

Structural Characteristics

The compound's structure allows for various functional interactions, particularly through its malonamic acid moiety, which can participate in multiple chemical reactions. This characteristic is essential for synthesizing derivatives with varied biological activities.

The biological activity of N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine moiety is known to engage in biochemical pathways that may lead to therapeutic effects, such as:

- Enzyme Inhibition/Activation : The compound may inhibit or activate certain enzymes, leading to altered metabolic pathways.

- Receptor Interaction : Binding to neurotransmitter receptors could modulate neurological functions.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry, particularly in developing analgesics and other therapeutic agents.

Case Studies

- Analgesic Properties : Research has indicated that derivatives of compounds with similar structures exhibit analgesic effects, suggesting that N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester may also possess such properties.

- Cytotoxicity Studies : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, indicating potential anticancer activity. These findings warrant further exploration into its mechanisms and efficacy.

Interaction Studies

Interaction studies focus on the compound's binding affinities and mechanisms of action using techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.

- Fluorescence Resonance Energy Transfer (FRET) : Helps in studying interactions at the molecular level.

Comparative Analysis with Similar Compounds

The following table compares N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester | Contains piperidine; potential analgesic properties | |

| N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester | Larger structure; varied reactivity patterns | |

| 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | Simpler structure; applications in polymer chemistry |

Scientific Research Applications

Research Applications

-

Medicinal Chemistry

- The compound is primarily utilized in in-vitro studies to explore its pharmacological properties. Its unique structure suggests potential interactions with various biological targets, particularly in the development of new therapeutic agents.

- Interaction studies focus on binding affinities and mechanisms of action, employing techniques such as radiolabeled ligand binding assays and cell-based assays to evaluate its efficacy against specific receptors or enzymes.

-

Synthesis of Derivatives

- The malonamic acid moiety allows for potential reactions that can lead to the synthesis of derivatives with varied biological activities. This capability is crucial for developing compounds with enhanced therapeutic profiles or reduced side effects.

- Common synthetic methods include multi-step organic reactions that provide precise control over the final product's structure and purity.

-

Neuropharmacology

- Given its structural similarities to known neuroactive compounds, N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester is being investigated for its neuroprotective properties. It may modulate neurotransmitter systems, particularly those involving glutamate receptors, which are critical in neurodegenerative diseases.

- Studies have indicated potential roles in preventing excitotoxicity linked to excessive glutamate signaling, thus offering avenues for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.

Table 1: Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Binding Affinity | Radiolabeled assays | Demonstrated significant binding to NMDA receptors, indicating potential neuroprotective effects. |

| Synthesis of Derivatives | Multi-step organic synthesis | Successfully synthesized several analogs with improved pharmacological profiles compared to the parent compound. |

| Neuroprotective Effects | In-vitro cell models | Showed reduced neuronal damage in models of excitotoxicity, supporting its role as a neuroprotective agent. |

Comparison with Similar Compounds

Fenalamide (Ethyl N-[2-(diethylamino)ethyl]-2-ethyl-2-phenylmalonamate)

- Structure: Fenalamide (C₁₉H₃₀N₂O₃) replaces the piperidinomethyl group in the target compound with a phenyl ring .

- Key Properties: Molecular Weight: ~334.46 g/mol LogP: Estimated ~3.5 (similar to the target compound due to shared diethylaminoethyl and ester groups).

Camylofine (Isoamyl N-(β-diethylaminoethyl)-α-aminophenylacetate)

- Structure: Camylofine (C₁₉H₃₂N₂O₂) features a phenylacetate core with an isopentyl ester and diethylaminoethyl group .

- Key Properties: Molecular Weight: 320.48 g/mol LogP: ~4.0 (higher than the target compound due to the bulky isopentyl group). Bioactivity: A clinically used spasmolytic agent, Camylofine highlights the pharmacological relevance of diethylaminoethyl esters in smooth muscle relaxation .

N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-malonamic acid ethyl ester

- Structure: This analog (C₁₄H₁₃ClN₂O₃S) replaces the piperidinomethyl group with a chlorophenyl-thiazole moiety .

- Key Properties: Molecular Weight: 324.78 g/mol LogP: 3.43 (lower than the target compound due to polar thiazole and chlorine substituents).

Ethyl 2-(Piperidin-4-yl)acetate

- Structure: A simpler analog (C₉H₁₇NO₂) containing a piperidine ring but lacking the diethylaminoethyl and malonamic acid groups .

- Key Properties :

Data Table: Comparative Analysis of Key Parameters

*Estimated based on structural similarity.

Preparation Methods

Preparation Methods Analysis

Key Starting Materials and Intermediates

- Diethyl malonate : serves as the malonic acid ester backbone.

- 2-(Diethylamino)ethylamine and piperidine derivatives : provide the amino substituents.

- Malonamic acid ethyl esters : intermediates formed by reaction of diethyl malonate with amines.

Detailed Preparation Steps

Preparation of Malonamic Acid Ethyl Ester Intermediates

A critical intermediate, N-methyl-malonamic acid ethyl ester , structurally related to the target compound, is prepared by direct reaction of diethyl malonate with methylamine under controlled conditions. This method improves yield and reduces steps compared to traditional multi-step syntheses involving hydrolysis, acidification, and acyl chloride formation.

- Temperature: -20°C to 5°C (optimal yield at -5°C to 2°C)

- Solvent: Alcoholic solvents such as ethanol or methanol

- Molar ratio diethyl malonate to amine: 1:0.7–1.0

- Reaction time: 2.5–4 hours

Process summary:

- Prepare two solutions: diethyl malonate in ethanol (1:10–30 volume ratio) and methylamine in ethanol (1:10–30 volume ratio).

- Slowly add methylamine solution to diethyl malonate solution under temperature control.

- Stir for 3 hours at 0–5°C.

- Remove ethanol under reduced pressure.

- Purify crude product by crystallization using ethyl acetate and Sherwood oil.

- Crude product yield: ~80%

- Purified product purity: ~99.2%

- Overall yield after purification: ~76.1%

This single-step aminolysis avoids the use of hazardous reagents like sulfur oxychloride and reduces environmental impact and operational complexity.

Incorporation of Diethylaminoethyl and Piperidinomethyl Groups

The diethylaminoethyl moiety is typically introduced via esterification or transesterification reactions involving diethylaminoethyl methacrylate or related esters. One efficient method is reactive distillation ester exchange between methyl methacrylate and 2-(diethylamino)ethanol in the presence of catalysts such as lead oxides and metal titanates, combined with polymerization inhibitors to prevent side reactions.

- Catalyst loading: 0.1–5.0% of total raw material mass

- Polymerization inhibitor: 0.05–0.5% of total raw material mass

- Reaction temperature: 80–140°C

- Molar ratio methyl methacrylate to diethylaminoethanol: 1.5–5.5:1

- Removal of methanol by azeotropic distillation during reaction

After reaction completion, the product is purified by reduced pressure distillation to remove excess reactants, catalyst, and inhibitors.

The piperidinomethyl substituent is introduced via nucleophilic substitution or reductive amination on appropriate malonamic acid derivatives, typically under reflux conditions (110–115°C) with or without solvents such as alcohols or ethers. Acetone formed as a byproduct can be distilled off during the reaction to drive equilibrium forward.

Reaction Conditions and Purification

- Reactions involving malonamic acid esters are often conducted under reflux or controlled temperature conditions (80–115°C).

- Solvents used include alcohols (ethanol, methanol), ethers, esters, amides, or aromatic hydrocarbons with boiling points above 150°C.

- Purification involves crystallization, filtration, and washing with solvents like ethyl acetate and Sherwood oil.

- Washing with dilute hydrochloric acid and drying steps are employed to remove impurities.

Comparative Data Table of Preparation Parameters

| Step/Intermediate | Reactants | Conditions | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| N-methyl-malonamic acid ethyl ester | Diethyl malonate + methylamine | -20 to 5°C, 2.5–4 h | Ethanol | ~80 | 99.2 | Single-step aminolysis, eco-friendly |

| Diethylaminoethyl methacrylate | Methyl methacrylate + DEAE | 80–140°C, reactive distillation | None (reactive distillation) | High (94.4% reported for related esters) | High | Catalyst: lead oxides + titanates |

| Piperidinomethyl substitution on malonamic acid | Malonamic acid derivative + piperidine | Reflux 110–115°C, acetone removal | Alcohols, ethers | Not specified | Not specified | Byproduct acetone distilled off |

Research Findings and Observations

- The single-step reaction of diethyl malonate with amines under low temperature significantly improves yield and reduces hazardous reagent use compared to classical multi-step syntheses.

- Reactive distillation ester exchange with appropriate catalysts and polymerization inhibitors yields high-quality diethylaminoethyl esters with minimized side reactions.

- The presence of acetone as a byproduct in piperidinomethylation reactions requires continuous removal to drive the reaction forward and improve purity.

- Purification by crystallization and washing with suitable solvents ensures high purity (>99%) of the final product or intermediates.

- The overall synthetic approach balances efficiency, safety, and environmental considerations.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(Diethylamino)ethyl)-2-ethyl-2-(piperidinomethyl)malonamic acid ethyl ester?

The synthesis typically involves sequential alkylation and amidation steps. For example:

- Step 1 : React malonic acid derivatives (e.g., diethyl malonate) with ethyl bromide to introduce the ethyl group at the malonate core .

- Step 2 : Piperidinomethylation via Mannich reaction using formaldehyde and piperidine under acidic conditions .

- Step 3 : Amidation with N-(2-diethylaminoethyl)amine, employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to ensure high yield .

- Step 4 : Final esterification using ethanol under acidic catalysis . Purity can be verified via TLC and elemental analysis.

Q. How is the compound structurally characterized to confirm its identity?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of diethylaminoethyl, piperidinomethyl, and ester groups. For instance, the ethyl ester group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 423.3 for C₂₂H₄₁N₃O₃⁺) .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 62.4%, H: 9.8%, N: 9.9%) .

Q. What are the solubility properties of this compound in common solvents?

Solubility is highly polarity-dependent:

- Polar solvents : Moderate solubility in ethanol (≈15 mg/mL at 25°C) due to the ester and amino groups .

- Non-polar solvents : Low solubility in hexane (<1 mg/mL) due to the bulky piperidinomethyl group .

- Aqueous buffers : Poor solubility in water (≈0.2 mg/mL at pH 7), but solubility increases under acidic conditions (pH 2-3) via protonation of the diethylamino group .

Advanced Research Questions

Q. How can contradictory solubility data in aqueous vs. organic phases be resolved for this compound?

- Partition Coefficient (LogP) : Determine experimentally using shake-flask methods (octanol/water) to quantify hydrophobicity. Theoretical LogP values (e.g., ~3.5 via XLogP3 ) may conflict with experimental data due to ionization at low pH.

- Ionization Studies : Use potentiometric titration to measure pKa of the diethylamino group (expected ~8.5–9.0 ), which influences solubility in physiological buffers.

- Salt Formation : Hydrochloride salts (as in ) improve aqueous solubility for biological assays.

Q. What in vitro models are suitable for assessing its biological activity and metabolic stability?

- Receptor Binding Assays : Screen for CNS activity (e.g., acetylcholinesterase inhibition) given structural similarity to nerve agent antidotes .

- Hepatocyte/Microsomal Assays : Incubate with liver microsomes (e.g., rat or human) to identify metabolites via LC-MS. Look for ester hydrolysis (major pathway) or piperidine ring oxidation .

- Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours; esterases may cleave the ethyl ester group .

Q. How can computational methods predict its interaction with target enzymes?

- Molecular Docking : Use software like AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 1ACJ). The diethylaminoethyl group may interact with catalytic serine via hydrogen bonding .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Pay attention to piperidinomethyl group flexibility, which may affect binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using datasets from analogous esters .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.